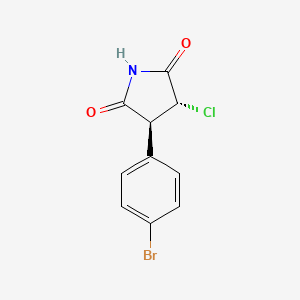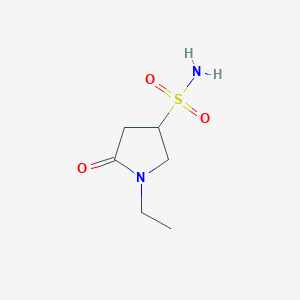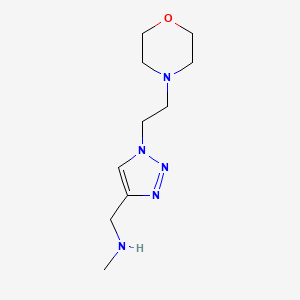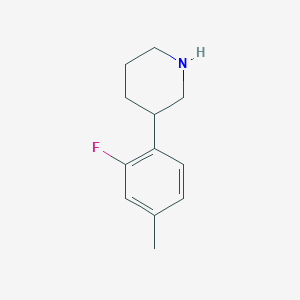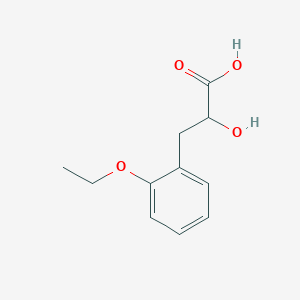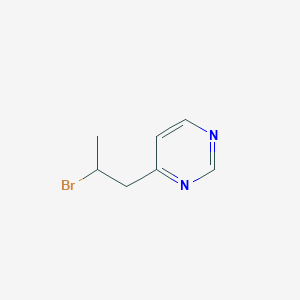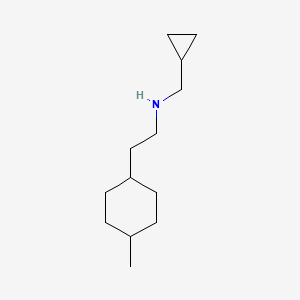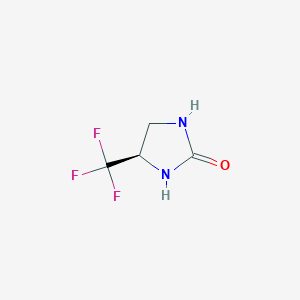
(4R)-4-(trifluoromethyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(trifluoromethyl)imidazolidin-2-one is a chiral compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the molecule enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(trifluoromethyl)imidazolidin-2-one typically involves the reaction of a suitable imidazolidinone precursor with a trifluoromethylating agent. Common synthetic routes include:
Nucleophilic Substitution: Reacting imidazolidinone with trifluoromethyl iodide in the presence of a base.
Electrophilic Trifluoromethylation: Using reagents like trifluoromethyl sulfonium salts or trifluoromethyl trimethylsilane.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
Oxidation: (4R)-4-(trifluoromethyl)imidazolidin-2-one can undergo oxidation reactions to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone oxides, while reduction may produce various reduced imidazolidinone derivatives.
科学的研究の応用
(4R)-4-(trifluoromethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with enhanced properties.
作用機序
The mechanism of action of (4R)-4-(trifluoromethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
(4R)-4-(methyl)imidazolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(4R)-4-(ethyl)imidazolidin-2-one: Similar structure but with an ethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (4R)-4-(trifluoromethyl)imidazolidin-2-one makes it unique by enhancing its chemical stability, biological activity, and binding affinity compared to similar compounds.
特性
分子式 |
C4H5F3N2O |
|---|---|
分子量 |
154.09 g/mol |
IUPAC名 |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)/t2-/m1/s1 |
InChIキー |
GBVKRAICTVOHIY-UWTATZPHSA-N |
異性体SMILES |
C1[C@@H](NC(=O)N1)C(F)(F)F |
正規SMILES |
C1C(NC(=O)N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


